1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS 7397-22-0) is a polarized, bifunctional chalcone derivative characterized by a strong intramolecular charge transfer (ICT) axis. Featuring an electron-withdrawing para-fluoro group on the A-ring and an electron-donating para-hydroxy group on the B-ring, this compound serves as a targeted push-pull building block. In procurement and material selection, it is primarily valued for its enhanced electrophilicity in Michael additions, its utility as a precursor for fluorescent heterocyclic dyes, and its role as a stable small-molecule mimetic in stem cell differentiation workflows. The presence of the terminal hydroxyl group ensures reliable processability for downstream etherification or polymer tethering, making it a versatile intermediate for both advanced optoelectronic materials and chemically defined biological media [1].
Substituting this exact compound with generic chalcones, such as unsubstituted chalcone or mono-functionalized analogs, fundamentally compromises downstream application performance. The specific A-ring fluorination lowers the lowest unoccupied molecular orbital (LUMO), significantly increasing the enone's reactivity toward nitrogen nucleophiles in heterocycle synthesis. Furthermore, the absence of the precise donor-acceptor pairing eliminates the intramolecular charge transfer required for nonlinear optical (NLO) properties and solid-state luminescence. In biological assays, replacing the fluoro group alters the lipophilicity and binding affinity, leading to failed mesoderm induction. Consequently, buyers requiring specific photophysical properties or precise Michael acceptor reactivity cannot rely on generic structural analogs[1].
In the synthesis of highly conjugated cyanopyridine and deazalumazine dyes, the push-pull electronic configuration of 1-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one drives efficient cyclocondensation. When reacted with 6-amino-2,3-dimethyluracil at 80 °C, the fluorinated enone acts as a highly activated Michael acceptor, yielding the corresponding pyrido[2,3-d]pyrimidine-2,4-dione derivatives with high regioselectivity. Compared to unsubstituted chalcone baselines, the para-fluoro activation accelerates the initial nucleophilic attack, while the para-hydroxyl group provides a necessary anchoring site for subsequent macroarray tethering or solubility tuning [1].
| Evidence Dimension | Nucleophilic cyclocondensation reactivity |
| Target Compound Data | 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (activated push-pull enone) |
| Comparator Or Baseline | Unsubstituted chalcone (unactivated enone) |
| Quantified Difference | Yields >50% of functionalized heterocycles in single-step cyclocondensation, whereas unactivated baselines require prolonged heating and yield <20% |
| Conditions | Reaction with 6-amino-2,3-dimethyluracil in ethanol at 80 °C |
Ensures high-yield, regioselective synthesis of complex fluorescent dyes, reducing purification bottlenecks in combinatorial library generation.
The exact pairing of the 4-fluoro (acceptor) and 4-hydroxy (donor) groups creates a strong intramolecular charge transfer (ICT) across the conjugated pi-system. This structural feature significantly lowers the activation barrier for E/Z olefin isomerization and promotes solid-state luminescence—a property typically quenched in non-polarized chalcones due to pi-stacking aggregation. Fluorinated push-pull chalcones of this class exhibit third-order nonlinear optical susceptibility (χ(3)) in the 10^-6 esu range and enhanced two-photon absorption, drastically outperforming non-fluorinated baselines in optical transparency and saturable absorption metrics [1].
| Evidence Dimension | Intramolecular Charge Transfer (ICT) and NLO Susceptibility |
| Target Compound Data | Fluorinated push-pull chalcone scaffold |
| Comparator Or Baseline | Non-fluorinated chalcone analogs |
| Quantified Difference | Exhibits solid-state luminescence and measurable third-order nonlinear susceptibility (χ(3) ~ 10^-6 esu) absent in unpolarized baselines |
| Conditions | Solid-state optical measurements and Z-scan techniques |
Critical for procurement in materials science for the development of two-photon absorption materials and nonlinear optical crystals.
In standardized human pluripotent stem cell (hPSC) differentiation workflows, recombinant Bone Morphogenetic Protein 4 (BMP4) is traditionally required but suffers from high cost and batch-to-batch instability. High-throughput screening has identified 1-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one as a potent small-molecule BMP4 mimetic. At controlled concentrations (e.g., 30 μmol/L), this specific fluorinated chalcone is similarly effective to 4'-hydroxychalcone in stimulating BMP4 signaling pathways for early cardiac mesoderm induction, offering a highly stable, chemically defined alternative to recombinant proteins in monolayer hPSC cultures [1].
| Evidence Dimension | Cardiac mesoderm induction efficacy |
| Target Compound Data | 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (30 μmol/L) |
| Comparator Or Baseline | Recombinant BMP4 protein (standard biological baseline) |
| Quantified Difference | Provides equivalent early mesoderm induction pathway stimulation with quantifiable thermal and chemical stability |
| Conditions | Directed differentiation of hPSCs in monolayer culture |
Allows biomanufacturers to replace expensive, unstable recombinant proteins with a stable, scalable small molecule for stem cell workflows.
Due to its highly activated enone system and terminal hydroxyl anchoring point, this compound is utilized for synthesizing pyrido-pyrimidine libraries and amyloid-beta (Aβ42) fluorescent imaging probes. The push-pull electronics ensure the resulting dyes exhibit strong intramolecular charge transfer, a requirement for high-contrast optical imaging[1].
The strong dipole moment generated by the fluoro/hydroxy pairing makes this compound a structural candidate for developing third-order NLO materials. It is specifically suited for applications requiring solid-state luminescence, two-photon absorption, and optical switching, where generic unpolarized chalcones fail due to aggregation-induced quenching[2].
As a validated small-molecule BMP4 mimetic, this compound is utilized in the formulation of chemically defined, protein-free media for the directed differentiation of human pluripotent stem cells into cardiac mesoderm, reducing procurement costs compared to recombinant growth factors [3].